2-Butylpyrazole-3-carbaldehyde

Description

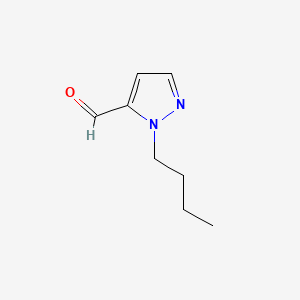

Structure

3D Structure

Properties

IUPAC Name |

2-butylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHIUVHKQZMLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718444 | |

| Record name | 1-Butyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-13-0 | |

| Record name | 1-Butyl-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 2 Butylpyrazole 3 Carbaldehyde Frameworks

Electrophilic and Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde group in 2-butylpyrazole-3-carbaldehyde is a key site for both electrophilic and nucleophilic addition reactions. The carbon-oxygen double bond of the aldehyde is polarized, with the carbon atom carrying a partial positive charge and the oxygen a partial negative charge. This electronic distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. wikipedia.org

Nucleophilic Addition: This is a predominant reaction type for aldehydes. byjus.com An electron-rich nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent protonation of the resulting alkoxide ion yields the final addition product. The general mechanism involves the addition of a nucleophile to the carbonyl group, creating a new single bond. byjus.com

Electrophilic Addition: While less common for aldehydes alone, the process can be initiated by the attack of an electrophile on the carbonyl oxygen. In the context of alkenes, electrophilic addition involves the breaking of a π bond to form two new σ bonds. byjus.com For carbonyls, this type of reaction is less direct and often part of a more complex reaction sequence.

Selective Reduction Pathways of the Carbaldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol, specifically (2-butyl-1H-pyrazol-3-yl)methanol. This transformation is a common and crucial step in organic synthesis.

Various reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones. nih.gov It offers good selectivity, effectively reducing the aldehyde without affecting other potentially reducible groups within the molecule under controlled conditions. For instance, NaBH₄ reductions can be performed in the presence of a weak acid to prevent unwanted rearrangements. nih.gov

Other systems have been developed for the selective reduction of aldehydes in the presence of less reactive carbonyl groups like ketones. These include:

NaBH₄/NaNO₃/H₂O: This system can selectively reduce aldehydes over ketones. orientjchem.org

NaBH₄/Na₂C₂O₄/H₂O: This combination also provides a method for the selective reduction of aldehydes. orientjchem.org

Lithium borohydride (LiBH₄) is another reducing agent that can be used, particularly for the selective reduction of esters and lactones, but it also reduces aldehydes and ketones. harvard.edu The reactivity of these borohydride reagents can be tuned by the choice of solvent and additives.

Oxidation of the Carbaldehyde to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 2-butyl-1H-pyrazole-3-carboxylic acid. This is a fundamental transformation in organic chemistry. science-revision.co.uk

Several oxidizing agents can accomplish this conversion. Common reagents include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). smolecule.comrsc.org The choice of oxidant can depend on the presence of other functional groups in the molecule that might also be susceptible to oxidation. For instance, chromium-based reagents like CrO₃ are powerful oxidants capable of converting primary alcohols and aldehydes to carboxylic acids. vanderbilt.edu

Modern methods often seek to use more environmentally benign and selective oxidants. Sodium hypochlorite (B82951) (NaClO) in the presence of a base, sometimes with microwave assistance, has been used for the oxidation of various aldehydes to carboxylic acids. researchgate.net Heterocyclic aldehydes, in particular, have been successfully oxidized to their corresponding carboxylic acids using such methods. researchgate.net

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde group of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions typically involve the formation of a new carbon-nitrogen double bond.

Formation of Imines and Hydrazones

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Hydrazones: Condensation with hydrazines (such as hydrazine (B178648) hydrate (B1144303) or substituted hydrazines like phenylhydrazine) yields hydrazones. derpharmachemica.com These reactions are important for creating more complex heterocyclic systems. derpharmachemica.comorganic-chemistry.org For example, the condensation of pyrazole (B372694) aldehydes with hydrazides can produce hydrazones that serve as precursors for other heterocyclic compounds. derpharmachemica.com The formation of hydrazones is a key step in various synthetic pathways, including the synthesis of substituted pyrazoles. sioc-journal.cn

Reactions with Semicarbazide (B1199961), Thiosemicarbazide (B42300), and Hydroxylamine (B1172632)

Semicarbazide and Thiosemicarbazide: this compound can react with semicarbazide and thiosemicarbazide to form semicarbazones and thiosemicarbazones, respectively. These reactions are analogous to hydrazone formation and are widely used in the characterization and synthesis of new compounds. umich.edu The reaction with thiosemicarbazide, for instance, has been used to prepare various thiosemicarbazone derivatives from different aldehydes. researchgate.netchemmethod.comnih.govjocpr.com

Hydroxylamine: The condensation reaction with hydroxylamine hydrochloride results in the formation of an oxime. doubtnut.commdpi.com This reaction is a standard method for converting aldehydes and ketones into their corresponding oximes and can be catalyzed by both acids and bases. mdpi.commdpi.com The resulting oximes are valuable intermediates in organic synthesis. mdpi.com

The general scheme for these condensation reactions is presented below:

| Reactant | Product |

| Primary Amine | Imine (Schiff Base) |

| Hydrazine | Hydrazone |

| Semicarbazide | Semicarbazone |

| Thiosemicarbazide | Thiosemicarbazone |

| Hydroxylamine | Oxime |

Reactions Involving Active Methylene (B1212753) Compounds

This compound can undergo condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). purkh.com This type of reaction is known as the Knoevenagel condensation. wikipedia.org

In a Knoevenagel condensation, a weakly basic catalyst, often an amine, is used to deprotonate the active methylene compound, forming a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product.

Examples of active methylene compounds include:

Malonic acid and its esters (e.g., diethyl malonate) wikipedia.org

Ethyl acetoacetate (B1235776) wikipedia.org

Cyanoacetic acid and its esters wikipedia.orgscirp.org

Malononitrile (B47326) sciensage.info

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction used in the synthesis of a wide variety of compounds, including pharmaceuticals and fine chemicals. sciensage.info The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

The general reaction is as follows: This compound + Z-CH₂-Z' → 2-Butylpyrazol-3-yl-CH=C(Z)Z' + H₂O (where Z and Z' are electron-withdrawing groups)

Friedel-Crafts Type Reactions and Related Alkylations/Acylations

The Friedel-Crafts reaction, a cornerstone of organic chemistry for forming C-C bonds on aromatic rings, involves electrophilic aromatic substitution. iitk.ac.inwikipedia.org However, direct Friedel-Crafts acylation or alkylation on the electron-deficient pyrazole ring itself is generally not feasible. google.com Instead, the this compound framework participates in reactions that are mechanistically related or are extensions of the classical Friedel-Crafts concept, primarily through intramolecular cyclization pathways.

Research has demonstrated that pyrazole carbaldehydes can be precursors for intramolecular Friedel-Crafts acylation. This process typically involves the oxidation of the aldehyde to a carboxylic acid. The resulting acid is then converted into a more reactive derivative, such as an acyl chloride, which can undergo a Lewis acid-catalyzed cyclization onto a tethered aromatic ring. This strategy has been employed to synthesize various fused pyrazole systems, including indeno[1,2-c]pyrazoles, through ring closure facilitated by catalysts like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). researchgate.net

While direct intermolecular alkylation is uncommon, related strategies such as reductive Friedel-Crafts alkylation represent a potential pathway. In this type of reaction, the aldehyde can first be converted into an acetal, which then acts as the electrophile to alkylate another aromatic compound in the presence of a catalyst. beilstein-journals.org

| Reaction Type | Description | Catalyst/Reagents | Potential Product Type |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Cyclization of a pyrazole derivative (obtained from the carbaldehyde) containing a tethered aryl group. The aldehyde is first oxidized to a carboxylic acid. researchgate.net | AlCl₃, PPA, P₂O₅ | Fused tricyclic systems (e.g., Indeno[1,2-c]pyrazoles) |

| Reductive Friedel-Crafts Alkylation | A related method where the aldehyde is first converted to an acetal, which can then act as an alkylating agent for a separate arene. beilstein-journals.org | Lewis or Brønsted acids | Aryl-substituted pyrazoles |

Advanced Functionalization Strategies for Scaffold Diversification

The aldehyde functional group on the this compound framework is a key handle for molecular diversification. researchgate.net It serves as an electrophilic site for a multitude of reactions, enabling the synthesis of a broad range of derivatives. These transformations are crucial for generating molecular libraries for various applications, including medicinal chemistry and materials science. researchgate.netnih.gov

Advanced strategies for diversification include:

Condensation Reactions: The carbaldehyde readily undergoes condensation with various nucleophiles. Reaction with active methylene compounds like malononitrile or barbituric acid leads to the formation of new carbon-carbon double bonds, which can be intermediates for further cyclizations. rsc.orgresearchgate.net

Schiff Base Formation: Reaction with primary amines, hydrazines, or semicarbazides yields the corresponding imines (Schiff bases) or azomethines. researchgate.net These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for synthesizing other heterocyclic systems.

Multicomponent Reactions (MCRs): The pyrazole carbaldehyde is an ideal substrate for MCRs, which allow for the construction of complex molecules in a single step. For example, it can be used in a four-component reaction with an acetoacetic ester, hydrazine hydrate, and malononitrile to produce highly substituted pyrano[2,3-c]pyrazoles. rsc.org

Conversion to Other Functional Groups: The aldehyde can be transformed into other valuable functional groups. For instance, reaction with hydroxylamine followed by dehydration can yield a nitrile group, providing an alternative synthetic handle on the pyrazole core. semanticscholar.org

| Strategy | Reagent(s) | Intermediate/Product | Significance |

|---|---|---|---|

| Condensation | Malononitrile, Barbituric Acid rsc.orgresearchgate.net | Ylidene derivatives | Precursor for fused rings |

| Schiff Base Formation | Hydrazine Hydrate, Semicarbazide researchgate.net | Azomethines | Versatile intermediates |

| Multicomponent Reaction | Ethyl Acetoacetate, Hydrazine, Malononitrile rsc.org | Pyrano[2,3-c]pyrazoles | Rapid scaffold diversification |

| Functional Group Interconversion | Hydroxylamine, POCl₃ semanticscholar.org | Nitrile derivatives | Alternative synthetic handle |

Construction of Fused and Polycyclic Systems Incorporating Pyrazole Carbaldehyde Motifs

The this compound moiety is a pivotal starting material for the synthesis of fused and polycyclic heterocyclic systems. The aldehyde group's reactivity allows it to participate in a variety of cyclocondensation reactions, where it provides one or more carbon atoms to form a new ring fused to the pyrazole core. chemicalpapers.com

Several important fused heterocyclic systems have been synthesized using pyrazole carbaldehydes as precursors:

Pyrazolo[3,4-d]pyridazines: Reaction of pyrazole-4-carbaldehydes with hydrazine hydrate can lead to the formation of pyrazolo[3,4-d]pyridazin-4-ones, demonstrating a common strategy for building a fused six-membered ring. semanticscholar.org

Thieno[2,3-c]pyrazoles: The synthesis of thieno[2,3-c]pyrazoles has been achieved by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate, showcasing the construction of a fused thiophene (B33073) ring. semanticscholar.org

Pyrazolo[3,4-e]indolizines: Intramolecular cyclization of intermediates derived from the reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles can produce the tricyclic pyrazolo[3,4-e]indolizine system. semanticscholar.org

Cyclopenta[b]pyrazolo[4,3-e]pyridines: The cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone (B42830) in ethanolic potassium hydroxide (B78521) results in the formation of cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org

These examples, while often utilizing pyrazole-4-carbaldehydes, illustrate the general reactivity patterns applicable to the 3-carbaldehyde isomer for constructing diverse and complex chemical architectures.

| Starting Material Type | Reagent(s) | Fused System Formed | Reaction Type |

|---|---|---|---|

| Pyrazole Carbaldehyde semanticscholar.org | Hydrazides | Pyrazolo[3,4-d]pyridazin-4-one | Cyclocondensation |

| 5-Chloro-pyrazole-4-carbaldehyde semanticscholar.org | Methyl thioglycolate | Thieno[2,3-c]pyrazole | Cyclocondensation |

| 5-Amino-pyrazole-4-carbaldehyde semanticscholar.org | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine | Cyclocondensation |

| 5-(Pyrrolidin-1-yl)pyrazole-4-carbaldehyde semanticscholar.org | Methylene active nitriles | Pyrazolo[3,4-e]indolizine | Condensation/Intramolecular Cyclization |

| Aldehyde, Pyrazolone, Malononitrile rsc.org | Multicomponent System | Pyrano[2,3-c]pyrazole | Multicomponent Reaction |

Applications in Advanced Materials and Catalysis

Role as Building Blocks for Polymeric Materials

The functional groups on the pyrazole (B372694) ring allow 2-Butylpyrazole-3-carbaldehyde to serve as a fundamental unit in the synthesis of advanced polymeric materials. Pyrazole derivatives are recognized as important building blocks for creating polymers with unique properties. univie.ac.atenamine.net The aldehyde functionality provides a reactive site for polymerization reactions, such as condensation polymerization, while the pyrazole core can be integrated into the main polymer chain or act as a pendant group.

Research into pyrazole-based polymers has demonstrated their potential for creating materials with high thermal stability and desirable optical properties. For instance, a consecutive three-component synthesis approach using pyrazole precursors has been shown to yield high molecular weight polymers. beilstein-journals.org These materials exhibit fluorescence in solution, can form thin films, and possess high optical refraction, making them suitable for specialized applications. beilstein-journals.org While this specific research did not use this compound, the principles of using pyrazole-based monomers are directly applicable. The butyl group in this compound can further influence the properties of the resulting polymer, potentially improving solubility in organic solvents and affecting the material's mechanical properties, such as flexibility.

The incorporation of such pyrazole derivatives can lead to the development of functional polymers for a range of applications, from specialty plastics to materials for optical devices. nih.govmsca-comenze.eu

Utilization as Ligands in Coordination Chemistry and Metal Complex Formation

Functionalized pyrazole derivatives are widely employed as ligands in coordination chemistry due to the excellent coordinating ability of the nitrogen atoms in the heterocyclic ring. nih.govpostdocjournal.com this compound is particularly well-suited for this role. The aldehyde group can be readily converted into a Schiff base through condensation with a primary amine. This reaction transforms the molecule into a multidentate ligand, capable of forming stable complexes with a wide array of transition metal ions. mdpi.comajgreenchem.com

The resulting Schiff base ligands, containing both nitrogen and oxygen or other donor atoms, can chelate to metal centers, forming complexes with diverse geometries and electronic properties. ajgreenchem.comresearchgate.net The specific structure of the complex and its stability are influenced by the nature of the metal ion and the substituents on the pyrazole and amine precursors. The butyl group on the pyrazole nitrogen can provide steric hindrance, influencing the coordination geometry around the metal center, and enhance the solubility of the resulting metal complex in nonpolar solvents.

These metal complexes are not merely of structural interest; they often exhibit significant catalytic activity or possess unique photophysical properties, as detailed in the following sections. bohrium.comnih.gov

Table 1: Potential Coordination Modes of this compound Derivatives

| Derivative | Potential Donor Atoms | Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Schiff Base (from ethanolamine) | N(pyrazole), N(imine), O(hydroxyl) | Tridentate | Cu(II), Ni(II), Co(II), Zn(II) |

| Hydrazone (from hydrazine) | N(pyrazole), N(imine), N(amino) | Tridentate | Fe(III), Pd(II), Pt(II) |

Direct and Indirect Catalytic Applications

The versatility of this compound extends to its application in various catalytic systems, either directly as an organocatalyst or indirectly as a ligand in metal-based catalysis.

The aldehyde group is a cornerstone of many organocatalytic transformations. While specific studies on this compound as an organocatalyst are not prominent, its structure allows for participation in well-established activation modes. For example, it can be activated by chiral secondary amines to form enamine intermediates for asymmetric α-functionalization reactions or form iminium ions for reactions such as Diels-Alder or Friedel-Crafts alkylations. The pyrazole ring itself may influence the reactivity and stereoselectivity of these processes through electronic effects or secondary interactions. Research has shown that aldehydes are key starting materials in organocatalytic annulation reactions to form other complex heterocyclic structures. ugr.es

Pyrazole derivatives and their metal complexes are instrumental in a variety of metal-catalyzed reactions. nih.govnumberanalytics.com Metal complexes formed from ligands derived from this compound can act as highly effective catalysts. For example, copper and cobalt complexes with pyrazole-based ligands have demonstrated significant catalytic activity in the oxidation of catechols and 2-aminophenol. bohrium.com The choice of metal and the ligand architecture are crucial in determining the catalytic efficiency and selectivity of the reaction. bohrium.com

Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are fundamental in modern synthetic chemistry for forming C-C and C-heteroatom bonds. numberanalytics.comresearchgate.net Pyrazole ligands can stabilize the metal center and modulate its reactivity, leading to improved yields and selectivity in processes like Suzuki-Miyaura or Heck couplings. The pyrazole ring can act as a directing group in C-H functionalization reactions, providing a powerful tool for the late-stage modification of complex molecules. researchgate.net

Table 2: Examples of Metal-Catalyzed Reactions Using Pyrazole-Type Ligands

| Reaction Type | Metal | Ligand Type | Role of Pyrazole | Source |

|---|---|---|---|---|

| Catechol Oxidation | Cu(II), Co(II) | Pyrazole-based Schiff Base | Ligand for active catalyst | bohrium.com |

| C-H Arylation | Pd(II), Rh(III) | Simple Pyrazole | Directing Group/Ligand | researchgate.netmdpi.com |

| Cross-Coupling | Pd(II) | Pyrazole-phosphine | Stabilizing Ligand | numberanalytics.com |

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, there is a growing focus on developing heterogeneous and nanocatalysts. azonano.com Pyrazole derivatives, including those synthesized from this compound, can be immobilized on solid supports like silica (B1680970), polymers, or magnetic nanoparticles. researchgate.netresearchgate.net

The use of nanocatalysts in the synthesis of pyrazole derivatives has proven to be highly efficient, offering advantages like high reproducibility, low cost, and reusability. researchgate.net Various metal oxide nanoparticles, such as MgO, TiO₂, and ZnO, have been successfully used as catalysts for the synthesis of complex pyrazole-containing heterocycles. nih.gov These approaches benefit from increased surface area-to-volume ratios and unique electronic properties of nanomaterials, which can enhance catalytic activity and selectivity. azonano.comresearchgate.net By anchoring a pyrazole-based complex onto a nanosupport, a highly active and easily separable catalyst can be designed for various organic transformations. researchgate.netnih.gov

Metal-Catalyzed Processes Initiated or Promoted by Pyrazole Derivatives

Precursors for Optoelectronic Materials and Devices

Pyrazole-containing compounds have emerged as promising candidates for applications in optoelectronics due to their unique photophysical properties. mdpi.com The pyrazole ring is an electron-rich heterocycle that can be incorporated into larger conjugated systems to create materials with tailored electronic and optical characteristics.

Derivatives of pyrazole-3-carbaldehyde are valuable precursors for synthesizing dyes and other functional molecules for optoelectronic devices. researchgate.net For example, a series of D-π-A (donor-pi-acceptor) dyes synthesized from a pyrazole-3-carbaldehyde derivative exhibited absorption in the 351 to 432 nm range, with theoretical studies predicting favorable optoelectronic properties. researchgate.net Furthermore, pyrazole-based polymers have been shown to be fluorescent and possess high refractive indices, making them suitable for applications in light-emitting diodes (LEDs) or optical films. beilstein-journals.org

Boron complexes derived from pyrazole-carbaldehydes have also been synthesized, showing intense fluorescence in both solution and the solid state, with some exhibiting aggregation-induced emission enhancement (AIEE). mdpi.com These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. mdpi.com The substitution pattern on the pyrazole ring, including the butyl group in this compound, can be used to fine-tune the emission wavelengths and quantum yields of these materials.

Table 3: Photophysical Properties of Example Pyrazole-Based Materials

| Material Type | Precursor | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Feature | Source |

|---|---|---|---|---|---|

| D-π-A Dyes | Pyrazole-3-carbaldehyde derivative | 351 - 432 nm | Not specified | Tunable electronic properties | researchgate.net |

| Pyrazole-based polymers | Diyne, Terephthaloyl chloride, Hydrazine (B178648) | Not specified | Fluorescent in THF | High thermal stability, film-forming | beilstein-journals.org |

Development of Chemical Sensors and Probes

The inherent structural features of the pyrazole ring, combined with the reactive aldehyde group, make this compound and its derivatives promising candidates for the development of sophisticated chemical sensors and probes. The pyrazole moiety can act as a versatile scaffold, offering multiple sites for functionalization, which allows for the fine-tuning of selectivity and sensitivity towards specific analytes. The aldehyde group, in particular, serves as a convenient anchor for introducing various recognition units through reactions like Schiff base condensation, enabling the construction of a diverse library of sensor molecules.

Research into pyrazole-based chemosensors has demonstrated their efficacy in detecting a range of analytes, including metal ions and biologically relevant molecules, often through observable colorimetric or fluorescent changes. nih.govnih.gov While specific studies on this compound are not extensively documented in public literature, the broader family of pyrazole-carbaldehyde derivatives provides significant insights into its potential applications in this field.

Detailed Research Findings

The operational principle of these sensors often relies on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). researchgate.net Upon interaction with the target analyte, the electronic properties of the sensor molecule are altered, leading to a discernible signal.

Metal Ion Detection:

A significant area of application for pyrazole-based sensors is the detection of various metal ions. For instance, pyrazoline-based fluorescent sensors have been successfully synthesized for the selective detection of Fe³⁺ ions. nih.gov One such sensor, 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM), exhibited a "turn-off" fluorescence response upon binding with Fe³⁺, with a detection limit of 0.12 μM. nih.gov The quenching of fluorescence is attributed to the paramagnetic nature of the Fe³⁺ ion. nih.gov

Similarly, pyrene-appended pyrazoline compounds have been designed for the detection of Al³⁺ ions. rsc.org One probe demonstrated high selectivity and sensitivity for Al³⁺, forming a 1:1 complex and enabling fluorescence imaging of the ion in living cells. rsc.org Another novel pyrazoline-based sensor for Hg²⁺ showed a fluorescence enhancement with a very low detection limit of 3.85 x 10⁻¹⁰ M. nih.gov

Furthermore, a colorimetric chemosensor based on a pyrazole derivative, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), was developed for the detection of Cu²⁺ ions. rsc.org The complexation of the sensor with Cu²⁺ resulted in a distinct color change from colorless to brown, allowing for naked-eye detection. rsc.org

Amino Acid Detection:

Beyond metal ions, pyrazole-based Schiff bases have been engineered for the recognition of essential biomolecules. A notable example is a pyranopyrazole-based Schiff base (PPS) designed for the colorimetric detection of arginine. nih.govrsc.org This sensor demonstrated high selectivity for arginine over other amino acids, with a visible color change and a detection limit of 1.8 x 10⁻⁵ M. nih.govrsc.org The sensing mechanism involves the formation of a 1:1 complex between the probe and arginine. nih.gov

These examples underscore the versatility of the pyrazole-carbaldehyde framework in creating tailored chemical sensors. By modifying the substituents on the pyrazole ring and the nature of the Schiff base, it is possible to develop probes for a wide array of target analytes with high sensitivity and selectivity. The butyl group at the N2 position of this compound could potentially enhance the solubility of such sensors in various media, a desirable characteristic for practical applications.

Performance of Pyrazole-Based Chemical Sensors

| Sensor Compound | Analyte | Detection Method | Detection Limit | Binding Stoichiometry (Sensor:Analyte) | Key Observation |

|---|---|---|---|---|---|

| 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM) | Fe³⁺ | Fluorescence Turn-off | 0.12 μM | 1:1 | Selective fluorescence quenching. nih.gov |

| Pyrene-appended pyrazoline (PY-I) | Al³⁺ | Fluorescence Enhancement | Not Specified | 1:1 | Enables live cell imaging. rsc.org |

| Novel Pyrazoline Derivative | Hg²⁺ | Fluorescence Enhancement | 0.385 nM | 1:1 | High sensitivity and practical for cell imaging. nih.gov |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Cu²⁺ | Colorimetric | Not Specified | 2:1 | Naked-eye detection through color change. rsc.org |

| Pyranopyrazole-based Schiff base (PPS) | Arginine | Colorimetric | 18 μM | 1:1 | Selective for arginine over other amino acids. nih.govrsc.org |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Butylpyrazole 3 Carbaldehyde

The definitive identification and structural elucidation of 2-Butylpyrazole-3-carbaldehyde rely on a suite of advanced analytical and spectroscopic techniques. These methods provide detailed information on the compound's molecular structure, functional groups, electronic properties, and purity.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) carbaldehydes, including 2-butylpyrazole-3-carbaldehyde, has traditionally relied on methods like the Vilsmeier-Haack reaction. researchgate.net However, the future of its synthesis lies in the adoption of more sustainable and efficient methodologies. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives, focusing on reducing waste, energy consumption, and the use of hazardous reagents. dergipark.org.trrsc.org

One promising avenue is the use of microwave-assisted synthesis. This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of various pyrazole derivatives. dergipark.org.trrsc.org For instance, microwave irradiation has been successfully employed in the one-pot synthesis of pyrazole derivatives from substituted benzaldehydes, showcasing its potential for the efficient production of compounds like this compound. dergipark.org.tr Another sustainable approach is the use of solvent-free condensation reactions, which align with green chemistry principles by eliminating volatile organic solvents. Multicomponent reactions (MCRs), often facilitated by eco-friendly catalysts or alternative energy sources like ultrasound, also present a highly efficient and atom-economical route to complex pyrazole structures. rsc.orgias.ac.in

Future research will likely focus on developing novel catalytic systems, potentially utilizing earth-abundant metals or even metal-free catalysts, to drive the synthesis of this compound and its analogs. beilstein-journals.org The exploration of continuous flow reactors could also offer advantages in terms of scalability, safety, and precise control over reaction parameters.

Investigation of Novel Reactivity Patterns and Unexplored Functionalizations

The aldehyde functional group at the C3 position of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse molecular scaffolds. researchgate.netdigitellinc.com The reactivity of this aldehyde has been exploited to create various derivatives, including Schiff bases, chalcones, and fused heterocyclic systems. researchgate.netnih.govtandfonline.com

Future investigations should delve into previously unexplored reactivity patterns. For example, the development of novel catalytic methods for the asymmetric functionalization of the aldehyde group could lead to the synthesis of chiral pyrazole derivatives with potentially unique biological activities. The pyrazole ring itself also offers sites for further functionalization. While the Vilsmeier-Haack reaction typically directs formylation to the 4-position of the pyrazole ring, exploring alternative reaction conditions or directing groups could enable regioselective functionalization at other positions. scispace.com

Furthermore, the C-H activation of the pyrazole ring presents an exciting frontier for introducing new functional groups directly, bypassing the need for pre-functionalized starting materials. The development of tandem reactions, where multiple transformations occur in a single pot, will also be crucial for the efficient construction of complex molecules from simple pyrazole carbaldehyde precursors. mdpi.com For instance, a one-pot reaction of pyrazole carbaldehydes with amines and elemental sulfur has been developed for the synthesis of pyrazole-linked thioamides. beilstein-journals.org

Integration of Advanced Computational Design for Rational Synthesis and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of pyrazole derivatives. nih.govresearchgate.net DFT calculations can provide valuable insights into molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and electrostatic potential, which are crucial for predicting a molecule's reactivity and potential biological interactions. researchgate.netbibliotekanauki.pljmchemsci.com

In the context of this compound, computational studies can be employed to:

Predict Reactivity: By calculating parameters like atomic charges and frontier molecular orbital distributions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and functionalization strategies. researchgate.netencyclopedia.pub

Elucidate Reaction Mechanisms: Computational modeling can help to understand the intricate details of reaction mechanisms, such as the transition states and intermediates involved in the synthesis and subsequent transformations of pyrazole carbaldehydes.

Rational Drug Design: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding affinity and interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govtandfonline.com This allows for the rational design of new compounds with potentially enhanced therapeutic effects.

Predict Physicochemical Properties: Properties like lipophilicity and steric factors, which are important for a compound's pharmacokinetic profile, can be estimated using computational methods. jmchemsci.com

The integration of machine learning and artificial intelligence with computational chemistry holds the promise of accelerating the discovery and optimization of pyrazole-based compounds for specific applications.

Expansion of Non-Traditional Applications in Emerging Technologies and Materials Science

While pyrazole derivatives have been extensively studied for their pharmaceutical applications, their unique electronic and structural properties make them attractive candidates for use in materials science and emerging technologies. chemimpex.commdpi.com The pyrazole ring, being an electron-rich aromatic system, can be incorporated into conjugated polymers and organic dyes. mdpi.com

Future research in this area could explore the use of this compound as a building block for:

Organic Electronics: The aldehyde group can be readily converted into various functionalities to create molecules with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. chemimpex.com The ability to form coordination complexes with metal ions also opens up possibilities for creating novel materials with interesting magnetic or optical properties.

Functional Polymers: The vinyl group in derivatives of pyrazole carbaldehydes allows for polymerization and cross-linking, which is crucial for creating advanced materials with specific properties like thermal stability and chemical resistance for coatings and adhesives. chemimpex.com

Fluorescent Probes: Pyrazole derivatives with extended conjugation often exhibit interesting photophysical properties, making them suitable for the development of fluorescent sensors for detecting ions or other analytes. mdpi.com

The versatility of the pyrazole carbaldehyde scaffold allows for the systematic tuning of its properties through chemical modification, making it a promising platform for the development of new materials with customized functionalities.

Development of Pyrazole Carbaldehyde-Based Scaffolds for Complex Molecular Architectures

The aldehyde functionality of this compound serves as a key starting point for the construction of more complex, three-dimensional molecular architectures. researchgate.netdigitellinc.com This is particularly relevant in the field of medicinal chemistry, where the development of novel scaffolds is crucial for exploring new chemical space and identifying new drug candidates. digitellinc.com

Pyrazole carbaldehydes can be used as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities. mdpi.comktu.edu The aldehyde can participate in multicomponent reactions to generate highly substituted and structurally diverse molecules in a single step. ias.ac.in

Future directions in this area include:

Diversity-Oriented Synthesis: Employing combinatorial chemistry and multicomponent reactions to generate large libraries of pyrazole-based compounds with high structural diversity.

Macrocycle Synthesis: Utilizing the reactivity of the aldehyde and other functional groups on the pyrazole ring to construct macrocyclic structures. These architectures can have unique host-guest properties and may find applications in areas such as catalysis and molecular recognition. nih.gov

Dendrimer Construction: The pyrazole core can act as a branching point for the synthesis of dendrimers and other complex, well-defined molecular architectures. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.